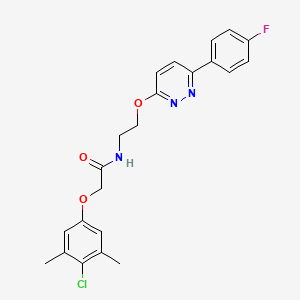

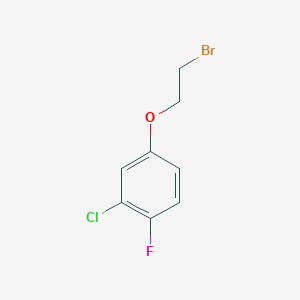

![molecular formula C23H28ClN3O3S B2507119 Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216694-89-1](/img/structure/B2507119.png)

Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high regioselectivity. For instance, the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was achieved through a 1,3-dipolar cycloaddition reaction, a type of "click chemistry," which is known for its efficiency and selectivity . This suggests that a similar approach might be applicable for the synthesis of the compound , potentially involving a cycloaddition step to introduce the thiazole moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and FTIR, as well as X-ray diffraction . These methods provide detailed information about the geometry and electronic structure of the molecules. Density functional theory (DFT) calculations complement these experimental techniques by predicting geometric parameters, vibrational frequencies, and chemical shifts, which can be compared with experimental data for validation .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using global chemical reactivity descriptors and natural population analysis (NPA) . These studies provide insights into the reactive sites of the molecules and their behavior in different solvent media. The energetic behavior of the compounds in various solvents has been examined using the integral equation formalism polarizable continuum model (IEF-PCM), which could be relevant for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been thoroughly investigated. Theoretical calculations, such as DFT, have been used to predict properties like hydrogen bonding sites, as indicated by the molecular electrostatic potential (MEP) map, and non-linear optical (NLO) properties . These studies are crucial for understanding the interaction of the molecules with light and other substances, which is essential for applications in materials science and pharmaceuticals.

科学的研究の応用

Synthesis and Reactions of Thiosemicarbazides, Triazoles, and Schiff Bases

The research involving Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride focuses on its applications in the synthesis of various compounds with potential antihypertensive α-blocking activity. Abdel-Wahab et al. (2008) detailed the synthesis process starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to the creation of thiosemicarbazide, triazole, Schiff bases, and other derivatives. These compounds exhibited good antihypertensive α-blocking activity and low toxicity, indicating their potential use in medical applications related to hypertension management Abdel-Wahab et al., 2008.

Synthesis and Characterization of New Quinazolines

Another significant application is in the synthesis of new quinazolines with potential antimicrobial agents. Desai et al. (2007) synthesized ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1, which showed antibacterial and antifungal activities. This compound's synthesis and biological evaluation emphasize the potential therapeutic applications of this compound derivatives in treating infections Desai et al., 2007.

Anticancer Evaluation of N-Benzamides

Furthermore, the compound has been used in the design and synthesis of N-Benzamides for anticancer evaluations. Ravinaik et al. (2021) developed a series of N-Benzamides starting from similar compounds, showing moderate to excellent anticancer activity against various cancer cell lines. This highlights the role of this compound derivatives in developing new anticancer drugs Ravinaik et al., 2021.

Controlled Release of Perfumery Alcohols

Additionally, the compound has applications in the controlled release of perfumery alcohols. Laumer et al. (2003) investigated the hydrolysis rates of various esters, including 2-[(ethylamino)carbonyl]benzoates, for the controlled release of fragrance alcohols. This research opens avenues for using this compound derivatives in fragrance industries for developing new perfumery products with controlled release properties Laumer et al., 2003.

Novel Benzothiazole Containing Derivatives

The synthesis of novel benzothiazole-containing derivatives for antimicrobial activity also highlights the compound's application. Bhoi et al. (2016) synthesized novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showcasing the compound's versatility in synthesizing poly-functionalized tri-heterocyclic benzothiazole derivatives with significant antimicrobial properties Bhoi et al., 2016.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions with their targets can vary depending on the specific derivative and target.

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways, given their diverse biological activities . The downstream effects can include a range of cellular responses, from inflammation reduction to cell death, depending on the specific derivative and target.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to induce a variety of cellular responses, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

特性

IUPAC Name |

methyl 4-[2-(diethylamino)ethyl-(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S.ClH/c1-5-25(6-2)14-15-26(23-24-20-16(3)8-7-9-19(20)30-23)21(27)17-10-12-18(13-11-17)22(28)29-4;/h7-13H,5-6,14-15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIXSHICQACAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)

![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)

![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)

![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)

![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)

![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)